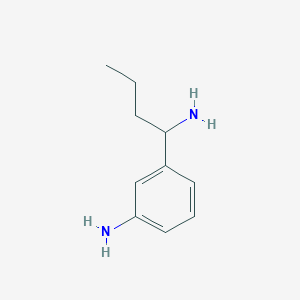
3-(1-Aminobutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutyl)aniline is an organic compound with the molecular formula C10H16N2. It consists of an aniline moiety substituted with a 1-aminobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of aniline derivatives. For instance, the reaction of aniline with 1-bromobutane under basic conditions can yield this compound . Another method involves the reduction of nitroarenes, where the nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration of aniline followed by reduction. The nitration process uses nitric acid and sulfuric acid to introduce a nitro group onto the aniline ring, which is then reduced to an amine using hydrogen gas and a metal catalyst . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(1-Aminobutyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Aminobutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo oxidation and reduction reactions, which are essential for its biological activity. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, aniline, lacks the 1-aminobutyl group and has different chemical properties.
N-Methylaniline: Similar to 3-(1-Aminobutyl)aniline but with a methyl group instead of the 1-aminobutyl group.
N-Ethylaniline: Contains an ethyl group instead of the 1-aminobutyl group.
Uniqueness
This compound is unique due to the presence of the 1-aminobutyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(1-aminobutyl)aniline |
InChI |
InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3 |
InChI Key |
BTXXYJHEJAUVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


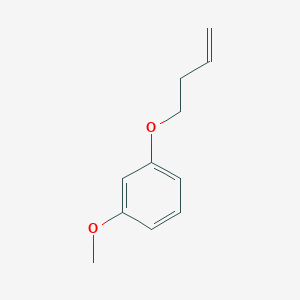

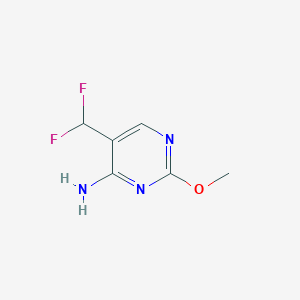

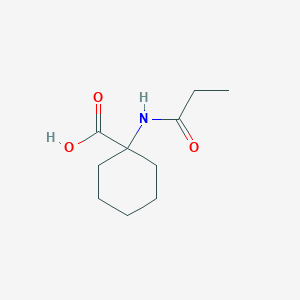
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)

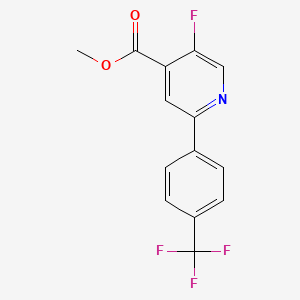

![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)
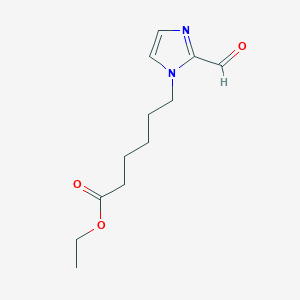

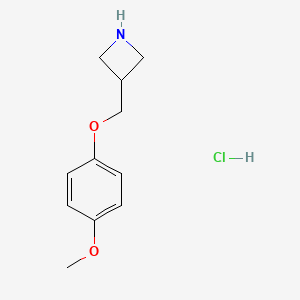
![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
